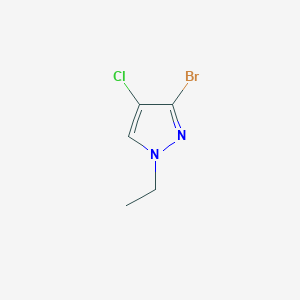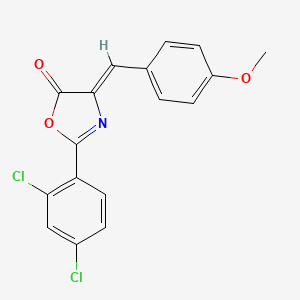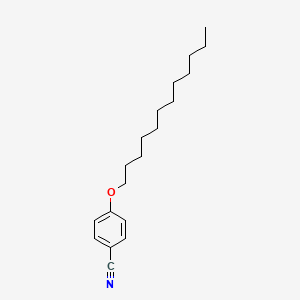![molecular formula C16H10Cl2N2OS B11709443 (5E)-5-(3-chlorobenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11709443.png)
(5E)-5-(3-chlorobenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-(3-Chlorobenzyliden)-2-[(2-Chlorophenyl)amino]-1,3-thiazol-4(5H)-on ist eine synthetische organische Verbindung, die zur Familie der Thiazolone gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Thiazolring, eine Chlorbenzylidengruppe und eine Chlorphenylaminogruppe umfasst. Aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen hat sie in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5E)-5-(3-Chlorobenzyliden)-2-[(2-Chlorophenyl)amino]-1,3-thiazol-4(5H)-on beinhaltet typischerweise die Kondensation von 3-Chlorbenzaldehyd mit 2-Chloranilin in Gegenwart eines Thiazol-bildenden Reagenzes. Die Reaktion wird üblicherweise unter Rückflussbedingungen in einem geeigneten Lösungsmittel wie Ethanol oder Essigsäure durchgeführt. Das resultierende Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Labor-Syntheseverfahrens beinhalten. Dies würde die Optimierung von Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysator umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Durchflussreaktoren und automatisierte Synthese-Systeme könnten in einer industriellen Umgebung eingesetzt werden, um die Effizienz und Reproduzierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(5E)-5-(3-Chlorobenzyliden)-2-[(2-Chlorophenyl)amino]-1,3-thiazol-4(5H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um Amin-Derivate zu erhalten.
Substitution: Die Chlorbenzyliden- und Chlorphenylaminogruppen können an nucleophilen Substitutionsreaktionen teilnehmen, die zur Bildung verschiedener substituierter Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln bei erhöhten Temperaturen durchgeführt.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden üblicherweise in wasserfreien Lösungsmitteln wie Tetrahydrofuran oder Ethanol durchgeführt.
Substitution: Nucleophile wie Amine, Thiole oder Alkoxide; Reaktionen werden in polaren aprotischen Lösungsmitteln wie Dimethylformamid oder Acetonitril durchgeführt.
Hauptprodukte
Oxidation: Sulfoxide, Sulfone
Reduktion: Amin-Derivate
Substitution: Substituierte Thiazolonderivate
Wissenschaftliche Forschungsanwendungen
(5E)-5-(3-Chlorobenzyliden)-2-[(2-Chlorophenyl)amino]-1,3-thiazol-4(5H)-on wurde für verschiedene Anwendungen in der wissenschaftlichen Forschung untersucht, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.
Biologie: Untersucht auf seine potenziellen antimikrobiellen, antimykotischen und antikanzerogenen Aktivitäten.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Infektionen und Krebs.
Industrie: Wird bei der Entwicklung neuer Materialien und als Vorstufe für die Synthese funktionalisierter Thiazolderivate eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (5E)-5-(3-Chlorobenzyliden)-2-[(2-Chlorophenyl)amino]-1,3-thiazol-4(5H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen in Zellen. Es wird angenommen, dass die Verbindung wichtige Enzyme oder Proteine hemmt, die an Zellprozessen beteiligt sind, was zu den beobachteten biologischen Wirkungen führt. Beispielsweise kann sie Enzyme hemmen, die an der DNA-Replikation oder Proteinsynthese beteiligt sind, wodurch antimikrobielle oder antikanzerogene Wirkungen erzielt werden. Die genauen molekularen Pfade und Zielstrukturen werden noch untersucht und können je nach dem spezifischen biologischen Kontext variieren.
Wirkmechanismus
The mechanism of action of (5E)-5-(3-chlorobenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets within cells. The compound is believed to inhibit key enzymes or proteins involved in cellular processes, leading to its observed biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer activities. The exact molecular pathways and targets are still under investigation and may vary depending on the specific biological context.
Eigenschaften
Molekularformel |
C16H10Cl2N2OS |
|---|---|
Molekulargewicht |
349.2 g/mol |
IUPAC-Name |
(5E)-2-(2-chlorophenyl)imino-5-[(3-chlorophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-11-5-3-4-10(8-11)9-14-15(21)20-16(22-14)19-13-7-2-1-6-12(13)18/h1-9H,(H,19,20,21)/b14-9+ |
InChI-Schlüssel |
ZKMQAGAAWPDESO-NTEUORMPSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)/C(=C\C3=CC(=CC=C3)Cl)/S2)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)Cl)S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(E)-{2-[(1Z)-3,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}methyl]phenol](/img/structure/B11709385.png)
![3-[(4-chlorophenyl)sulfanyl]-2-(dodecylsulfanyl)-5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzene-1,4-diol](/img/structure/B11709399.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B11709400.png)
![N-{5-chloro-2-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11709405.png)

![4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol](/img/structure/B11709415.png)
![Ethyl 2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11709423.png)
![2-Bromo-N-[3-[[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylene]amino]phenyl]benzamide](/img/structure/B11709429.png)

![1-{benzyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11709447.png)
![(2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B11709453.png)
